



Application Notes and Protocols: 31hP for mRNA Delivery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

31hP is an asymmetric A³-lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of messenger RNA (mRNA).[1][2] Its structure is optimized for biodegradability and efficient in vivo performance.[3][4] Lipid nanoparticles formulated with **31hP** have demonstrated high stability and efficacy in hepatic mRNA delivery and gene editing, surpassing previous generations of delivery lipids such as MC3 and SM-102 in preclinical models.[5] These characteristics make **31hP** a promising candidate for the development of mRNA-based therapeutics and vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **31hP**-formulated lipid nanoparticles (**31hP** LNPs) from preclinical studies.

Table 1: Physicochemical Properties of **31hP** LNPs[6]



Parameter	Value
Size (Diameter)	~80-100 nm
Polydispersity Index (PDI)	< 0.2
Encapsulation Efficiency	> 90%
рКа	~6.8

Table 2: Preclinical Dosage of 31hP LNPs for mRNA Delivery in Mice

Administration Route	mRNA Dose	Application	Reference
Intramuscular (i.m.)	2 μg per mouse	mLuc expression, SARS-CoV-2 Spike mRNA vaccine	[3][6]
Intravenous (i.v.)	0.1 mg/kg	mLuc expression	[4]

Experimental Protocols

Protocol 1: Formulation of 31hP Lipid Nanoparticles (LNPs)

This protocol describes the formulation of **31hP** LNPs encapsulating mRNA using microfluidic mixing.[3][6]

Materials:

- **31hP** (ionizable lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)



- mRNA (e.g., encoding luciferase or a target antigen)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Lipid Stock Preparation: Prepare a stock solution of the lipids (**31hP**, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a molar ratio of 50:10:38.5:1.5.
- mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).
- · Microfluidic Mixing:
 - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
 - Pump the two solutions through the microfluidic mixing device to allow for the selfassembly of LNPs.
- Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
- Concentration and Sterilization: Concentrate the LNP suspension using an appropriate method (e.g., ultrafiltration) and sterilize by passing through a 0.22 μm filter.
- Characterization:
 - Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
 - Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).



Protocol 2: In Vivo mRNA Delivery in Mice

This protocol outlines the administration of **31hP** LNPs to mice for evaluating mRNA expression.

Materials:

- **31hP** LNPs encapsulating reporter mRNA (e.g., firefly luciferase)
- Mice (e.g., C57BL/6)
- D-luciferin (for luciferase expression imaging)
- In vivo imaging system (IVIS)

Procedure:

Intramuscular (i.m.) Administration:[3][6]

- Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
- Inject 2 µg of mLuc-loaded LNPs intramuscularly into the hind limb of each mouse.
- At 4 hours post-injection, administer D-luciferin intraperitoneally at a dose of 150 mg/kg.
- After 10-15 minutes, image the mice using an in vivo imaging system to quantify luciferase expression at the injection site and in other organs like the liver.

Intravenous (i.v.) Administration:[4]

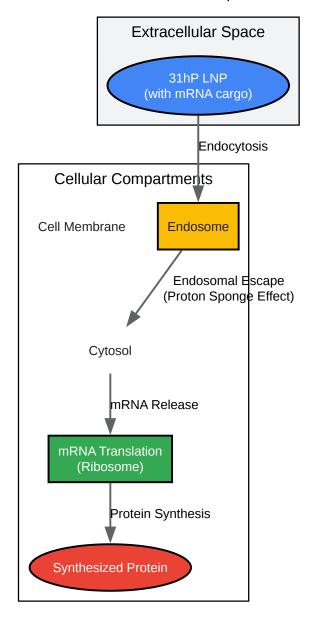
- Administer mLuc-loaded LNPs to mice via intravenous injection at a dose of 0.1 mg/kg.
- At 4 hours post-treatment, prepare a fresh 15 mg/mL stock solution of D-luciferin in DPBS.
- Administer the D-luciferin solution intraperitoneally at a dose of 100 mg/kg.[3]
- Image the mice using an in vivo imaging system to quantify whole-body luciferase expression.



Visualizations Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of **31hP** LNPs for mRNA delivery.

Proposed Mechanism of 31hP LNP Cellular Uptake and mRNA Release





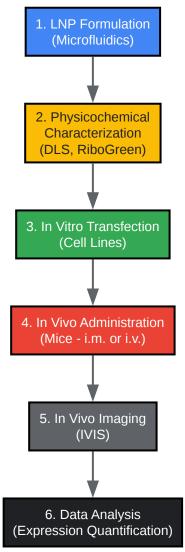
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Caption: Proposed mechanism of **31hP** LNP-mediated mRNA delivery.

Experimental Workflow

The diagram below outlines the general workflow for evaluating **31hP** LNPs in preclinical studies.

Preclinical Evaluation Workflow for 31hP LNPs





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Caption: General workflow for preclinical evaluation of **31hP** LNPs.

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